An In-depth Technical Guide to 5-Chloro-6-benzoxazolamine: Structure, Synthesis, and Applications
An In-depth Technical Guide to 5-Chloro-6-benzoxazolamine: Structure, Synthesis, and Applications
Abstract: 5-Chloro-6-benzoxazolamine is a halogenated heterocyclic compound built upon the privileged benzoxazole scaffold. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, validated synthesis protocols, and its emerging role as a versatile building block in medicinal chemistry and drug discovery. Particular emphasis is placed on its applications in the development of novel therapeutic agents, supported by insights from current research programs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Section 1: Introduction to the Benzoxazole Scaffold and 5-Chloro-6-benzoxazolamine
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a cornerstone scaffold in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for engaging with biological targets. Benzoxazole derivatives are found in numerous natural products and commercially available drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-parasitic, antibacterial, and antifungal properties.[1][2][3][4]
5-Chloro-6-benzoxazolamine (CAS No. 916791-64-5) is a strategically substituted derivative within this class. The presence of a chlorine atom at the 5-position and an amine group at the 6-position provides two key points for chemical modification. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the ring system, potentially enhancing binding affinities or metabolic stability. The primary amine group serves as a crucial synthetic handle for introducing diverse functionalities through reactions like amidation, enabling the construction of large chemical libraries for screening. This unique substitution pattern makes 5-Chloro-6-benzoxazolamine a valuable intermediate for developing targeted therapeutics.[2]
Section 2: Molecular Structure and Physicochemical Profile
A precise understanding of the molecular structure and physicochemical properties of 5-Chloro-6-benzoxazolamine is fundamental for its application in research and synthesis.
2.1 Chemical Structure and Identifiers
The structure consists of a benzoxazole core with a chlorine atom substituted at position 5 and an amino group at position 6.
| Identifier | Value |
| IUPAC Name | 5-chloro-1,3-benzoxazol-6-amine[2][5] |
| Synonyms | 5-chlorobenzo[d]oxazol-6-amine, 5-Chloro-6-aminobenzoxazole[2][5] |
| CAS Number | 916791-64-5[2][5][6] |
| Molecular Formula | C₇H₅ClN₂O[2][5][6] |
| Molecular Weight | 168.58 g/mol [2][5] |
| InChI | InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2[2] |
| InChIKey | NZEGGJATCKIJIN-UHFFFAOYSA-N[2] |
| SMILES | C1=C(C(=CC2=C1OC=N2)Cl)N[2] |
2.2 Physicochemical Properties
The following table summarizes the key physical and chemical properties of 5-Chloro-6-benzoxazolamine. Note that some values are predicted based on computational models.
| Property | Value | Source |
| Boiling Point | 296.4 ± 20.0 °C (Predicted) | [5][7] |
| Density | 1.481 ± 0.06 g/cm³ (Predicted) | [5][7] |
| pKa | 0.87 ± 0.10 (Predicted) | [5] |
| Solubility | The polarity imparted by the amine group suggests potential solubility in polar organic solvents.[8] Specific experimental data is limited. | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C.[5] |
Section 3: Synthesis and Purification
The most common and efficient synthesis of 5-Chloro-6-benzoxazolamine involves the chemical reduction of its nitro precursor, 5-chloro-6-nitrobenzoxazole.[2] This transformation is a standard procedure in organic synthesis, valued for its high yield and selectivity.
Causality Behind Experimental Choices:
-
Precursor: 5-chloro-6-nitrobenzoxazole is the logical starting material, as the nitro group is a well-established precursor to an amine via reduction.
-
Catalyst: Raney nickel is a highly effective and widely used hydrogenation catalyst for reducing nitroarenes to anilines. Its high surface area and activity allow the reaction to proceed efficiently under relatively mild conditions.
-
Solvent: Tetrahydrofuran (THF) is chosen for its ability to dissolve the organic precursor and its stability under hydrogenation conditions.
-
Purification: Trituration with a non-polar solvent like heptane is an effective method for purifying the product. The desired amine product is typically a solid with lower solubility in heptane compared to residual starting material or non-polar byproducts, causing it to precipitate in a purer form.
3.1 Detailed Protocol: Catalytic Hydrogenation of 5-chloro-6-nitrobenzoxazole
This protocol describes a self-validating system for the synthesis of 5-Chloro-6-benzoxazolamine. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
Step-by-Step Methodology:
-
Preparation: In a suitable hydrogenation vessel, dissolve 5-chloro-6-nitrobenzoxazole in anhydrous tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of pre-washed Raney nickel to the solution. The catalyst should be handled as a slurry to prevent ignition upon exposure to air.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1.5 to 3 hours. Monitor the reaction by TLC until the starting material spot has disappeared.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Wash the filter cake with additional THF to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude solid by trituration with heptane. Cool the slurry, collect the solid product by filtration, and dry under vacuum to yield 5-Chloro-6-benzoxazolamine.[2]
3.2 Synthesis Workflow Diagram
Caption: Catalytic hydrogenation of the nitro precursor.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The structural features of 5-Chloro-6-benzoxazolamine make it a compound of significant interest in the search for new drugs.
-
Antiparasitic Drug Development: This compound and its derivatives have been central to open-source drug discovery initiatives. For instance, the Drugs for Neglected Diseases initiative (DNDi) included benzoxazole amides derived from this core in their Open Synthesis Network.[2] While the initial set of compounds showed poor activity against Leishmania donovani, several demonstrated moderate activity against various forms of Trypanosoma, the parasite responsible for Chagas disease and African sleeping sickness.[2] This highlights the scaffold's potential as a starting point for optimization against neglected tropical diseases.
-
Anticancer Research: The 5-chloro-benzoxazole motif has been identified as an important structural feature for anticancer activity.[2] In a study evaluating a series of benzoxazole derivatives, those containing the 5-chloro substituent showed notable activity against breast cancer cell lines, including MCF-7 and MDA-MB-231.[2] The chlorine atom is believed to contribute to the compound's biological efficacy, making 5-Chloro-6-benzoxazolamine a key intermediate for synthesizing novel oncology drug candidates.
-
Antibacterial and Antifungal Agents: The broader class of benzoxazoles has a well-documented history of antimicrobial activity.[3][4] They often act as defense compounds in plants against bacteria and fungi.[3][4] The 5-chloro substitution can potentially enhance this inherent activity, presenting an opportunity to develop new antimicrobial agents to combat resistant pathogens.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Chloro-6-benzoxazolamine is not widely available, data from structurally related chemicals provide a basis for safe handling procedures.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][11]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes. Wash hands and any exposed skin thoroughly after handling.[9][10]
-
Storage: As recommended, store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10] For long-term stability, storage at 2-8°C under an inert atmosphere is advised.[5]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[9][10]
-
In case of eye contact: Rinse cautiously with water for several minutes.[9][10]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[9][10]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[9][10]
-
Section 6: Future Research Perspectives
The utility of 5-Chloro-6-benzoxazolamine is far from fully explored. Future research efforts could provide significant advancements in medicinal chemistry.
6.1 Logic for Future Experiments
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- 2. 5-Chloro-6-benzoxazolamine (916791-64-5) for sale [vulcanchem.com]
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